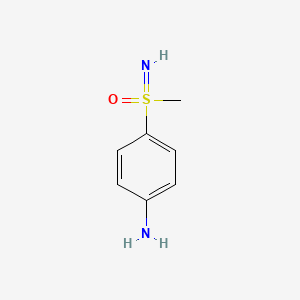

4-(S-methylsulfonimidoyl)aniline

Vue d'ensemble

Description

The compound 4-(S-methylsulfonimidoyl)aniline is a derivative of aniline, which is a platform chemical with a wide range of applications in the synthesis of pharmaceuticals, dyes, and polymers. The presence of the sulfonimidoyl group suggests potential reactivity and utility in various chemical transformations.

Synthesis Analysis

The synthesis of related sulfonated aniline derivatives has been reported in the literature. For instance, 4-(succinimido)-1-butane sulfonic acid has been used as a Brønsted acid catalyst for the synthesis of various heterocyclic compounds under solvent-free conditions, indicating the potential for sulfonated aniline derivatives to be used in catalysis . Additionally, the synthesis of sulfonated polyaniline by polymerization of aniline heterodimers suggests that sulfonated aniline compounds can be polymerized to yield materials with interesting electrical properties .

Molecular Structure Analysis

A quantum mechanical study including spectroscopic (FT-IR, FT-Raman, 13C, 1H, UV) analysis of a related compound, 4-[(4-aminobenzene) sulfonyl] aniline, has been conducted. This study provides insights into the equilibrium geometry, vibrational frequencies, and electronic properties of sulfonated aniline derivatives. Such analyses are crucial for understanding the reactivity and potential applications of these compounds .

Chemical Reactions Analysis

Chemoselective reactions involving sulfonated aniline derivatives have been explored. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine has been shown to undergo selective reactions with amines, indicating that sulfonated anilines can participate in substitution reactions that are sensitive to the nature of the amine and reaction conditions . This chemoselectivity is valuable for the synthesis of targeted molecules in pharmaceutical research.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated aniline derivatives are influenced by their molecular structure. The solubility of these compounds in various solvents, as well as their electrical conductivity, can vary significantly. For instance, sulfonated polyaniline exhibits solubility in aqueous base and polar solvents and shows considerable electrical conductivity, which is indicative of its potential use in conductive materials . The hyperpolarizability and NBO analysis of sulfonated aniline derivatives also suggest potential applications in nonlinear optics .

Applications De Recherche Scientifique

Synthesis and Properties of Conducting Polymers

Research has focused on the synthesis of sulfonated polyanilines using derivatives similar to 4-(S-methylsulfonimidoyl)aniline. For instance, Royappa et al. (2001) synthesized a form of sulfonated polyaniline (SPAn) from the polymerization of the aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid. This new polymer form demonstrated solubility in aqueous base and polar solvents, displaying properties like SPAn obtained by direct ring-sulfonation of polyaniline (Royappa et al., 2001). Similarly, Nguyen et al. (1994) synthesized novel water-soluble conducting polyaniline copolymers, indicating the potential of these materials in various applications (Nguyen et al., 1994).

Enhanced Redox Cyclability

Research by Kim et al. (1994) explored the redox cyclability of self-doped polyaniline derivatives. They synthesized poly(4-anilino-1-butanesulfonic acid) sodium salt, demonstrating higher redox cyclability than unsubstituted polyaniline (Kim et al., 1994). This study highlights the enhanced electrochemical properties of these compounds, which could be significant for various scientific applications.

Mechanism of Degradation in Environmental Studies

Wu et al. (2018) investigated the degradation mechanism of aniline using rice straw biochar activated persulfate. This study provides insights into the environmental degradation processes of compounds like 4-(S-methylsulfonimidoyl)aniline and can contribute to environmental remediation strategies (Wu et al., 2018).

Chemoselective Reactions

Baiazitov et al. (2013) described chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, providing insights into the chemical behavior of closely related compounds. Understanding these reactions is crucial for developing new synthetic pathways and applications in medicinal chemistry (Baiazitov et al., 2013).

Applications in Anticorrosion and Electrochemical Properties

Xing et al. (2014) researched the anticorrosive properties of nanostructured poly(aniline-co-metanilic acid) on carbon steel. This study demonstrates the potential of using such polymers in coatings for corrosion protection, which is significant for industrial applications (Xing et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

4-(methylsulfonimidoyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVPSHLSKWPHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)(imino)methyl-lambda6-sulfanone | |

CAS RN |

38764-51-1 | |

| Record name | (4-aminophenyl)(imino)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)